8-Bromo-cADPR - 151898-26-9

8-Bromo-cADPR

Catalog Number: EVT-1464377
CAS Number: 151898-26-9
Molecular Formula: C15H20BrN5O13P2
Molecular Weight: 620.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclic ADP-ribose (cADP-ribose) is a calcium mobilizing nucleotide that is biosynthesized from NAD cADP-Ribose appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors. 8-bromo-cADP-Ribose is a stable, cell-permeable analog that blocks calcium release evoked by cADP-ribose in sea urchin egg homogenates with an IC50 value of 1.7 µM. It is commonly used to investigate intracellular signaling through cADP-ribose in isolated cells and tissues.

Cyclic ADP-ribose (cADPR)

  • Compound Description: Cyclic ADP-ribose is a naturally occurring cyclic nucleotide that acts as a second messenger in various cellular processes. It is known to mobilize calcium from intracellular stores, primarily by activating ryanodine receptors (RyRs). [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: cADPR is the endogenous counterpart of 8-Br-cADPR. 8-Br-cADPR acts as an antagonist to cADPR, competing for binding sites on RyRs and inhibiting cADPR-mediated calcium release. [, , , , , , , , , , , , , , , , , , , , , , , ]

Nicotinamide

  • Compound Description: Nicotinamide is a form of vitamin B3 and a precursor to NAD+. It acts as a specific inhibitor of ADP-ribosyl cyclase, the enzyme responsible for cADPR synthesis. [, , , , , ]
  • Relevance: Nicotinamide inhibits the synthesis of cADPR, the endogenous counterpart of 8-Br-cADPR, thereby reducing cADPR levels and its downstream effects. This makes it a useful tool to study cADPR-mediated signaling pathways in conjunction with 8-Br-cADPR. [, , , , , ]

Ryanodine

  • Compound Description: Ryanodine is a plant alkaloid that binds to ryanodine receptors (RyRs) and modulates their activity. At low concentrations, ryanodine locks RyRs in a half-open state, leading to Ca2+ release, while at high concentrations, it blocks the channel. [, , , , , , , , , ]
  • Relevance: Ryanodine is a valuable tool in conjunction with 8-Br-cADPR to investigate the role of RyRs in cADPR-mediated Ca2+ signaling. [, , , , , , , , , ]

8-Amino-cyclic ADP-ribose (8-NH2-cADPR)

  • Compound Description: 8-Amino-cyclic ADP-ribose is a cell-impermeable antagonist of cADPR, competing with cADPR for binding to its receptor, likely the RyR. [, , , ]
  • Relevance: Like 8-Br-cADPR, 8-NH2-cADPR acts as a cADPR antagonist, highlighting different structural modifications at the 8 position that can lead to antagonism of cADPR. [, , , ]

β-Nicotinamide guanine dinucleotide (β-NGD)

  • Compound Description: β-NGD is a substrate for ADP-ribosyl cyclase, the enzyme responsible for synthesizing cADPR. The enzyme converts β-NGD into cyclic GDP-ribose (cGDPR), a related molecule. [, ]
  • Relevance: β-NGD serves as a precursor for cADPR, the endogenous counterpart of 8-Br-cADPR. Measuring the conversion of β-NGD to cGDPR helps assess ADP-ribosyl cyclase activity, providing insights into cADPR production. [, ]

Cyclic GDP-ribose (cGDPR)

  • Compound Description: cGDPR is a cyclic nucleotide structurally similar to cADPR and is also produced by ADP-ribosyl cyclase. [, , ]
  • Relevance: cGDPR is produced by the same enzyme that synthesizes cADPR, and its levels can be measured to indirectly assess cADPR production. This is helpful when studying the effects of 8-Br-cADPR on cADPR signaling pathways. [, , ]

7-Deaza-8-bromo-cyclic ADP-ribose (7-deaza-8-Br-cADPR)

  • Compound Description: 7-Deaza-8-bromo-cyclic ADP-ribose is a potent, membrane-permeant, and hydrolysis-resistant cADPR antagonist. It shows improved stability compared to 8-Br-cADPR. [, ]
  • Relevance: This compound represents a more stable and potentially more potent cADPR antagonist than 8-Br-cADPR, highlighting the potential for developing improved tools to study cADPR signaling. [, ]

7-Deaza-cyclic ADP-ribose (7-deaza-cADPR)

  • Compound Description: 7-Deaza-cyclic ADP-ribose is a hydrolysis-resistant analogue of cADPR, but unlike 8-Br-cADPR, it acts as an agonist of ryanodine-sensitive Ca2+ release channels. []
  • Relevance: 7-Deaza-cADPR, despite its structural similarity to the antagonist 7-deaza-8-Br-cADPR, acts as an agonist, emphasizing the importance of specific structural features, such as the bromine at the 8 position, for antagonistic activity. []

9. 2′-Deoxy-cyclic ADP-ribose (2′-deoxy-cADPR)* Compound Description: 2′-Deoxy-cyclic ADP-ribose is a cADPR analogue lacking the hydroxyl group at the 2' position of the ribose moiety. [, ]* Relevance: Studies on 2′-deoxy-cADPR and its derivatives, compared to cADPR and 8-Br-cADPR, highlight the importance of the 2′-hydroxyl group for the antagonistic activity of 8-substituted cADPR analogues. [, ]

8-Bromo-cyclic IDP-ribose (8-Br-N1-cIDPR)

  • Compound Description: 8-Bromo-cyclic IDP-ribose is a newly described membrane-permeant cADPR agonist that affects both Ca2+ release and subsequent Ca2+ entry but does not appear to act on the TRPM2 channel. []
  • Relevance: This compound offers a novel tool to dissect the complexities of cADPR signaling, distinguishing between Ca2+ release and Ca2+ entry mechanisms, which may be relevant when interpreting the effects of 8-Br-cADPR. []
Overview

8-Bromo-Cyclic Adenosine Diphosphate Ribose is a synthetic analog of cyclic adenosine diphosphate ribose, which serves as a crucial second messenger in cellular signaling pathways, particularly in calcium mobilization. This compound is recognized for its enhanced membrane permeability and stability compared to its natural counterpart, making it a valuable tool in biochemical research.

Source

8-Bromo-Cyclic Adenosine Diphosphate Ribose is synthesized from cyclic adenosine diphosphate ribose using various chemical methodologies. The compound's synthesis often involves bromination processes and the use of specific enzymes like ADP-ribosyl cyclase, which catalyze the formation of cyclic nucleotides from their linear precursors.

Classification

This compound belongs to the class of cyclic nucleotides, specifically as an analog of cyclic adenosine diphosphate ribose. It is classified based on its structural modifications and functional properties that distinguish it from other members of this class.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-Cyclic Adenosine Diphosphate Ribose typically involves several steps:

  1. Bromination: Starting with adenosine derivatives, bromination occurs at the 8-position, which introduces the bromine atom into the molecular structure.
  2. Phosphorylation: The brominated adenosine is then phosphorylated to form cyclic structures. This step may involve the use of phosphorous oxychloride and triethyl phosphate under controlled conditions.
  3. Cyclization: The final step involves enzymatic cyclization using ADP-ribosyl cyclase to convert linear precursors into the cyclic form.

Technical details include maintaining specific pH levels and temperatures during reactions to ensure optimal yields and purities, often monitored through techniques such as reverse-phase high-performance liquid chromatography (HPLC) for purification and analysis .

Molecular Structure Analysis

Structure

The molecular structure of 8-Bromo-Cyclic Adenosine Diphosphate Ribose features a ribose sugar linked to a diphosphate group with a bromine atom substituting at the 8-position of the adenine base. This modification alters its interaction with biological targets.

Data

  • Molecular Formula: C₁₁H₁₃BrN₄O₇P₂
  • Molecular Weight: Approximately 420.1 g/mol
  • Structural analysis indicates that the bromine substitution enhances its ability to permeate cellular membranes while retaining biological activity .
Chemical Reactions Analysis

Reactions

8-Bromo-Cyclic Adenosine Diphosphate Ribose participates in various biochemical reactions:

  • Calcium Mobilization: It acts on ryanodine receptors in smooth muscle cells, facilitating calcium release from intracellular stores.
  • Inhibition Studies: As a competitive antagonist of cyclic adenosine diphosphate ribose, it has been used to study calcium signaling pathways in various cell types.

Technical details regarding these interactions include kinetic studies that measure the rate of calcium release upon application of the compound, providing insights into its pharmacological profile .

Mechanism of Action

Process

The mechanism by which 8-Bromo-Cyclic Adenosine Diphosphate Ribose exerts its effects involves:

  1. Binding to Ryanodine Receptors: The compound binds to ryanodine receptors located on the sarcoplasmic reticulum, triggering calcium release into the cytoplasm.
  2. Calcium Signal Modulation: This release can lead to various cellular responses, including muscle contraction and modulation of vascular tone.

Data from studies indicate that this compound can elicit both localized calcium signals and broader calcium waves, highlighting its role in complex signaling networks within cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions, with stability under physiological conditions.

Chemical Properties

  • Stability: More stable than cyclic adenosine diphosphate ribose due to structural modifications.
  • Reactivity: Exhibits reactivity with specific biological receptors but maintains resistance to hydrolysis compared to its natural counterpart.

Relevant analyses often utilize spectroscopic methods to confirm structural integrity and purity .

Applications

Scientific Uses

8-Bromo-Cyclic Adenosine Diphosphate Ribose is employed in various scientific applications:

  • Cell Signaling Studies: Used extensively in research focused on calcium signaling pathways and muscle physiology.
  • Pharmacological Research: Acts as a tool for developing drugs targeting ryanodine receptors and exploring their roles in diseases such as hypertension and heart failure.
  • Experimental Models: Serves as a model compound for studying cyclic nucleotide signaling mechanisms within cellular systems.

This compound's unique properties enable researchers to dissect complex biological processes and contribute significantly to our understanding of intracellular signaling .

Chemical Structure and Synthesis of 8-Bromo-Cyclic ADP-Ribose

Structural Characterization of Cyclic ADP-Ribose (cADPR) and Its Analogs

Cyclic ADP-ribose (cADPR) is a nicotinamide-derived nucleotide (541 Da) featuring a unique N-glycosidic bond between the anomeric carbon of the terminal ribose and the N1 position of adenine. This creates a bicyclic structure with northern (adenine) and southern (nicotinamide) ribose moieties [8] [4]. The adenine ring’s C8 position is a critical site for modification, as its bromination alters electronic properties without disrupting the overall scaffold. 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) incorporates a bromine atom at C8 (620.20 Da, C₁₅H₂₀BrN₅O₁₃P₂), increasing molecular weight by 79 Da compared to native cADPR [5] [7]. This substitution induces steric hindrance and electronic effects that significantly alter target interactions while maintaining the core cyclic pyrophosphate and ribose configurations essential for calcium signaling activity [3] [8].

Table 1: Structural Comparison of cADPR and 8-Br-cADPR

FeaturecADPR8-Br-cADPR
Molecular FormulaC₁₅H₂₁N₅O₁₃P₂C₁₅H₂₀BrN₅O₁₃P₂
Molecular Weight541.30 g/mol620.20 g/mol
C8 PositionHydrogenBromine
Northern Ribose LinkageN1-adenineN1-adenine
Hydrolytic StabilityModerateHigh
Key Functional ModificationNoneAntagonist activity

Bromination Mechanisms in cADPR Derivative Synthesis

Bromination at the C8 position of adenine exploits electrophilic aromatic substitution (EAS) chemistry. The electron-rich adenine ring undergoes regioselective attack by brominating agents (e.g., Br₂ or N-bromosuccinimide), preferentially targeting C8 due to its lower activation energy compared to other positions [1] [9]. This reaction typically occurs before cyclization to preserve the NAD⁺ backbone’s reactivity. The bulky bromine atom introduces steric constraints that:

  • Shield the adjacent N-glycosidic bond from hydrolytic cleavage
  • Distort hydrogen-bonding networks critical for receptor binding
  • Enhance lipophilicity marginally (LogP increase ~0.3 units) [1] [6]The electronic withdrawal effect of bromine reduces electron density at N7, indirectly stabilizing the N-glycosidic bond against acid-catalyzed hydrolysis—a key vulnerability in native cADPR [1] [4].

Synthesis Protocols for 8-Br-cADPR: Enzymatic vs. Chemical Approaches

Enzymatic SynthesisThe predominant method uses ADP-ribosyl cyclase (e.g., from Aplysia californica) to cyclize 8-bromo-NAD⁺:

  • Substrate Preparation: 8-Bromo-NAD⁺ (100 μmol) is dissolved in 25 mM HEPES buffer (pH 7.4)
  • Cyclization: Incubation with Aplysia cyclase (40 μg) at 24°C for 15 hours in darkness
  • Purification: Enzyme removal via centrifugal filtration (10 kDa cutoff), followed by anion-exchange chromatography (Q-Sepharose) and RP-HPLC
  • Yield: ~40% conversion, with >85% purity achievable after chromatography [2] [4] [8]

Chemical SynthesisWhile less efficient, chemical routes involve:

  • Bromination of NAD⁺ at C8 using Br₂/acetic acid
  • Cyclization via carbodiimide coupling under anhydrous conditions
  • Challenges: Lower regioselectivity and yield (<20%) due to competing hydrolysis and byproduct formation [1] [8]

Table 2: Synthesis Method Comparison for 8-Br-cADPR

ParameterEnzymatic MethodChemical Method
Cyclization CatalystADP-ribosyl cyclaseCarbodiimides (e.g., EDC)
Reaction Time15–24 hours48–72 hours
Typical Yield35–45%10–20%
Key Impurities8-Br-IDPR, nicotinamideIsomeric byproducts
ScalabilityModerate (mg scale)Low (μg-mg scale)
Purity (Post-Purification)>85% (HPLC)50–70% (HPLC)

Stability and Hydrolytic Resistance of 8-Br-cADPR

The 8-bromo modification confers exceptional stability against enzymatic and chemical degradation:

  • Glycosidic Bond Stability: Half-life increases >10-fold versus cADPR in physiological buffers (pH 7.4, 37°C), due to bromine-induced steric hindrance of hydrolytic nucleophiles [1] [4].
  • Esterase Resistance: Unlike native cADPR, 8-Br-cADPR withstands CD38 hydrolase activity—the primary cADPR catabolic enzyme in mammals [1] [6].
  • Thermal Stability: Decomposition temperature increases by ~40°C compared to cADPR (Tₘ = 185°C vs. 145°C), confirmed by differential scanning calorimetry [1].This stability profile makes 8-Br-cADPR suitable for prolonged cell culture studies where native cADPR degrades within minutes. The bromine atom specifically prevents water molecule access to the N-glycosidic bond, a vulnerability in the unmodified compound [1] [3] [4].

Properties

CAS Number

151898-26-9

Product Name

8-bromo-Cyclic ADP-Ribose

IUPAC Name

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C15H20BrN5O13P2

Molecular Weight

620.20 g/mol

InChI

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1

InChI Key

PLQQKRPSINJWTK-VNMBDIRDSA-N

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Synonyms

8-bromo-cADPR;8-bromo-cADP-Ribose

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.